4-(Azepan-2-ylmethyl)morpholine 4-(Azepan-2-ylmethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 881040-14-8
VCID: VC7925037
InChI: InChI=1S/C11H22N2O/c1-2-4-11(12-5-3-1)10-13-6-8-14-9-7-13/h11-12H,1-10H2
SMILES: C1CCC(NCC1)CN2CCOCC2
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

4-(Azepan-2-ylmethyl)morpholine

CAS No.: 881040-14-8

Cat. No.: VC7925037

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Azepan-2-ylmethyl)morpholine - 881040-14-8

Specification

CAS No. 881040-14-8
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 4-(azepan-2-ylmethyl)morpholine
Standard InChI InChI=1S/C11H22N2O/c1-2-4-11(12-5-3-1)10-13-6-8-14-9-7-13/h11-12H,1-10H2
Standard InChI Key PHUZESDXHKGAHC-UHFFFAOYSA-N
SMILES C1CCC(NCC1)CN2CCOCC2
Canonical SMILES C1CCC(NCC1)CN2CCOCC2

Introduction

Chemical Identity and Basic Properties

4-(Azepan-2-ylmethyl)morpholine is characterized by the fusion of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and an azepane ring (a seven-membered saturated amine ring) linked via a methylene group. Key physicochemical properties are summarized below:

PropertyValue
CAS Number881040-14-8
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
Synonyms2-[(Morpholin-4-yl)methyl]azepane
Purity≥98% (HPLC)

The molecular formula aligns with the structural integration of a morpholine unit (C₄H₉NO) and an azepane unit (C₆H₁₃N) connected by a methylene bridge (-CH₂-). This configuration introduces two nitrogen atoms and one oxygen atom, contributing to its polar surface area and hydrogen-bonding potential .

Structural Analysis and Stereochemical Considerations

Core Architecture

The morpholine ring adopts a chair conformation, with oxygen and nitrogen atoms at positions 1 and 4, respectively. The azepane ring, a seven-membered cyclic amine, exists in a boat-like conformation due to ring strain minimization. The methylene linker at the azepane’s 2-position connects to morpholine’s nitrogen, creating a branched topology.

Stereochemistry

Synthetic Pathways and Industrial Availability

Synthesis Strategies

Although detailed synthetic protocols are proprietary, plausible routes involve:

  • Nucleophilic Substitution: Reacting 2-(bromomethyl)azepane with morpholine under basic conditions.

  • Reductive Amination: Condensing azepane-2-carbaldehyde with morpholine followed by reduction.

Industrial suppliers like MolCore and AngeneChemical produce this compound at ≥98% purity, indicating optimized large-scale synthesis protocols .

Challenges in Synthesis

  • Ring Strain: The azepane’s seven-membered ring may require high-temperature cyclization steps.

  • Regioselectivity: Ensuring substitution occurs exclusively at the azepane’s 2-position demands careful catalyst selection.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey Features
4-(Azepan-2-ylmethyl)morpholineC₁₁H₂₂N₂OHybrid morpholine-azepane scaffold
3,3-Dimethyl variant C₁₃H₂₆N₂OEnhanced steric bulk from dimethyl groups
Morpholinylethyl indole C₁₄H₁₇N₃OCB2 receptor modulation

The dimethyl variant’s larger size (MW: 226.36 vs. 198.31) may reduce solubility but improve target selectivity .

Future Directions and Research Gaps

  • Pharmacological Profiling: In vitro assays to evaluate affinity for σ1R, 5-HT, and AChE.

  • Stereochemical Optimization: Synthesis of enantiopure forms to assess chirality-dependent activity.

  • ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.

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